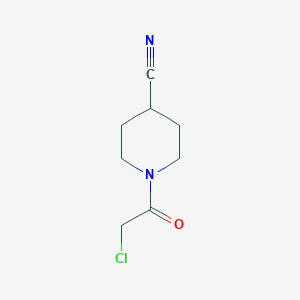

1-(2-Chloracetyl)piperidin-4-carbonitril

Übersicht

Beschreibung

1-(2-Chloroacetyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 . It is used extensively in scientific research due to its versatile applications.

Synthesis Analysis

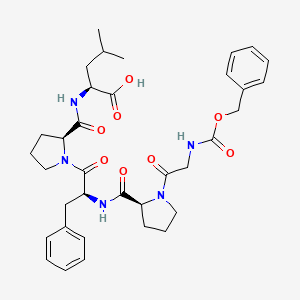

The synthesis of derivatives of this compound can start from S-proline via a chloroacetylation followed by an amidation of its carboxylate group . Another synthesis method involves the reaction of L-proline with chloroacetyl chloride .Molecular Structure Analysis

The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

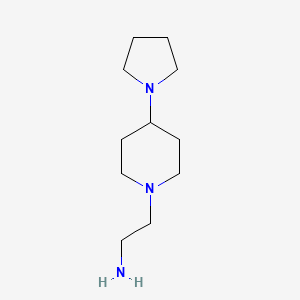

1-Piperidinecarbonitrile in tetrahydrofuran (THF) reacts with a solution of piperidyl lithium in THF at 0°C to yield lithium [1,1,3,3- bis (pentamethylene)guanidinate] .Wissenschaftliche Forschungsanwendungen

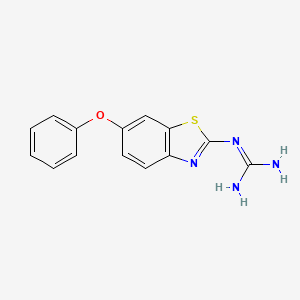

Entwicklung von Inhibitoren des T-Typ-Kalziumkanals

Diese Verbindung wurde bei der Synthese von 1,3,4-Oxadiazolen verwendet, die vielversprechend als selektive Inhibitoren von T-Typ-Kalziumkanälen sind . Diese Kanäle sind potenzielle Ziele zur Behandlung von Erkrankungen wie neuropathischen Schmerzen, Epilepsie und Schlaflosigkeit.

Erstellung von hybriden bioaktiven Molekülen

Die Verbindung dient als Baustein bei der Herstellung von Hybridmolekülen durch Kombination pharmakophorer Einheiten aus verschiedenen Klassen bioaktiver Moleküle. Dieser Ansatz zielt darauf ab, die biologische Wirksamkeit zu verbessern und eine Resistenz gegen bestimmte Bedingungen zu entwickeln .

Fortgeschrittene Batterieforschung und -technologie

Im Bereich der Batterieforschung kann 1-(2-Chloracetyl)piperidin-4-carbonitril an der Entwicklung neuer Materialien beteiligt sein, die die Leistung und Lebensdauer von Batterien verbessern .

Kontrollierte Umgebungen und Reinraumlösungen

Forschungen unter kontrollierten Bedingungen, z. B. in Reinräumen, können diese Verbindung bei der Entwicklung neuer Materialien oder Verfahren verwenden, die eine präzise chemische Synthese und Manipulation erfordern .

Life-Science-Forschungslösungen

Diese Verbindung ist auch in der breiten Life-Science-Forschung von Bedeutung, wo sie in verschiedenen Anwendungen eingesetzt werden kann, die von der analytischen Chemie bis zur Biopharmaproduktion reichen .

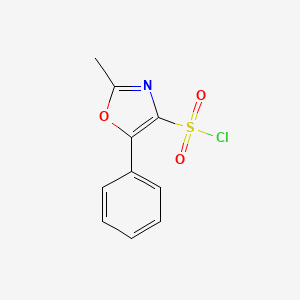

Synthese von De-O-Chloracetylierungsreagenzien

Es wird zur Herstellung von Reagenzien für die De-O-Chloracetylierung verwendet, eine Reaktion, die für die Modifizierung organischer Moleküle wichtig ist und bei der Synthese komplexer chemischer Einheiten von entscheidender Bedeutung sein kann .

Elektrochemische Methoxylierung

Die Verbindung ist ein Reaktant bei der regioselektiven elektrochemischen α-Methoxylierung, einer Reaktion, die verwendet werden kann, um Methoxygruppen in Moleküle einzuführen und so deren chemische Eigenschaften und potenziellen Anwendungen zu verändern .

Eigenschaften

IUPAC Name |

1-(2-chloroacetyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c9-5-8(12)11-3-1-7(6-10)2-4-11/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCCMYNMRAAADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1530505.png)

![[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester](/img/structure/B1530518.png)

![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B1530522.png)